molecular formula C18H21BrN2O3S B11338517 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11338517
M. Wt: 425.3 g/mol
InChI Key: BETQLTGYGZCGMU-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound characterized by the presence of a bromophenoxy group, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

  • Formation of the Bromophenoxy Intermediate: : The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

  • Etherification: : The 4-bromophenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(4-bromophenoxy)acetic acid.

  • Amidation: : The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine. This amidation reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : The bromine atom in the bromophenoxy group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine and thiophene rings suggests potential interactions with various biological pathways, although detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure with a fluorine atom instead of bromine.

    2-(4-methylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, potentially leading to different biological and chemical properties.

Properties

Molecular Formula

C18H21BrN2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C18H21BrN2O3S/c19-14-3-5-15(6-4-14)24-13-18(22)20-12-16(17-2-1-11-25-17)21-7-9-23-10-8-21/h1-6,11,16H,7-10,12-13H2,(H,20,22)

InChI Key

BETQLTGYGZCGMU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

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